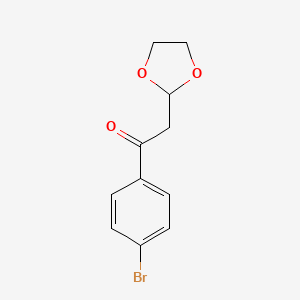
(2-Bromo-3-(trifluoromethyl)phenyl)methanol
Übersicht
Beschreibung
“(2-Bromo-3-(trifluoromethyl)phenyl)methanol” is a member of (trifluoromethyl)benzenes . It is a clear liquid that ranges in color from colorless to very pale yellow .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in several studies . The synthesis involves a series of reactions, including liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis
The molecular structure of “(2-Bromo-3-(trifluoromethyl)phenyl)methanol” can be represented by the formula C7H6BrFO . The compound has a molecular weight of 205 . The InChI code for this compound is 1S/C7H6BrFO/c9-7(10,11)5-2-1-3-6(8)4-5/h1-4H,12H2 .Chemical Reactions Analysis
The chemical shift sensitivity of trifluoromethyl tags, including 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), has been studied using 19F NMR . The study found that the BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity .Physical And Chemical Properties Analysis
“(2-Bromo-3-(trifluoromethyl)phenyl)methanol” is a clear liquid with a color ranging from colorless to very pale yellow . The compound has a molecular weight of 205 .Wissenschaftliche Forschungsanwendungen
1. Organometallic Chemistry and Synthetic Utility
In the field of organometallic chemistry, the compound has been utilized as part of reactions involving phenylmercuric chloride and methanolic sodium methoxide. This leads to the formation of specific organometallic compounds with potential applications in synthesis and material science. Seyferth and Murphy (1973) explored these reactions, noting the yield of specific mercurial compounds when utilizing related chemical structures in their experiments (Seyferth & Murphy, 1973).
2. Reaction Mechanisms in Organic Chemistry
Yamashita et al. (1993) examined the reactions of phospholene oxides with bromine, resulting in the formation of bromohydrin derivatives. Their study provides insight into reaction mechanisms involving bromine and related compounds in various solvents, including methanol (Yamashita et al., 1993).
3. NMR Studies in Biomolecules
A study by Ye et al. (2015) on the sensitivity of chemical shifts in fluorine NMR of proteins, using trifluoromethyl probes including 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (related to the compound of interest), provides significant insights into protein structure elucidation using NMR techniques. This research highlights the importance of such compounds in studying subtle changes in protein conformations (Ye et al., 2015).
4. Synthesis of Novel Compounds
Research by Chen et al. (2022) demonstrates the synthesis of novel haloethers, where methanol plays a significant role in the reaction outcomes. The inclusion of bromo and methoxy groups in their synthesized compounds underscores the versatility of such structures in synthetic organic chemistry (Chen et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILCRCVSXPTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-(trifluoromethyl)phenyl)methanol | |
CAS RN |
1214330-94-5 | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




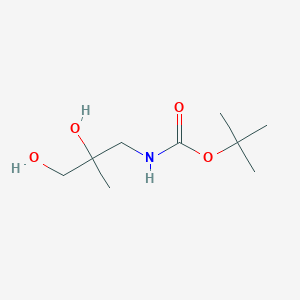
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)
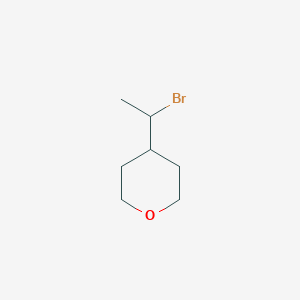
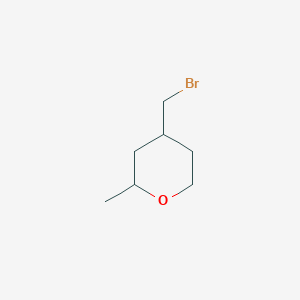



![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)
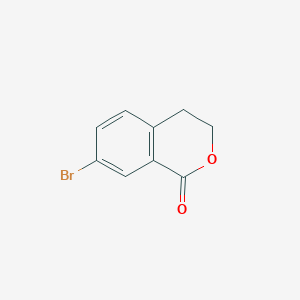
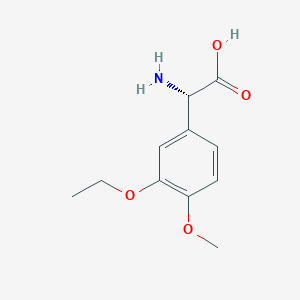
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)

